Cas no 60102-29-6 (Isosativan)

Isosativan 化学的及び物理的性質

名前と識別子

-

- Isosativan

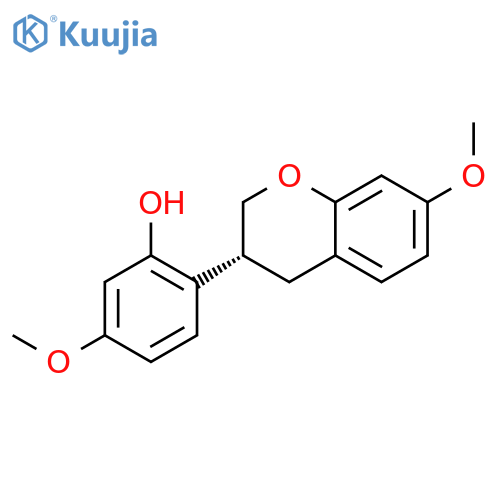

- 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol

- JDTic 2HCl

- JDTic dihydrochloride

- (-)-Isosativan

- (R)-2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol

- 7-O-Methylvestitol

- [ "7-O-Methylvestitol" ]

- 2'-Hydroxy-7,4'-dimethoxyisoflavan

- FS-8854

- DA-54457

- XI161833

- 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol

- 60102-29-6

- DTXSID001161805

- AKOS032962460

-

- インチ: InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1

- InChIKey: FWAWTPASGRNXTO-LBPRGKRZSA-N

- ほほえんだ: COc1ccc(c(c1)O)[C@H]2Cc3ccc(cc3OC2)OC

計算された属性

- せいみつぶんしりょう: 286.12100

- どういたいしつりょう: 286.121

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.9A^2

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 397.4±42.0 °C at 760 mmHg

- フラッシュポイント: 194.1±27.9 °C

- PSA: 47.92000

- LogP: 3.12810

- じょうきあつ: 0.0±1.0 mmHg at 25°C

Isosativan セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Isosativan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I92100-5mg |

5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol |

60102-29-6 | 5mg |

¥4000.0 | 2021-09-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095329-1mg |

Isosativan |

60102-29-6 | 98% | 1mg |

¥2394.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095329-5mg |

Isosativan |

60102-29-6 | 98% | 5mg |

¥11011.00 | 2024-05-07 | |

| A2B Chem LLC | AG74832-1mg |

Isosativan |

60102-29-6 | >95% | 1mg |

$1424.00 | 2023-12-30 | |

| A2B Chem LLC | AG74832-5mg |

Isosativan |

60102-29-6 | 98.0% | 5mg |

$577.00 | 2024-04-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4327-2 mg |

Isosativan |

60102-29-6 | 98.00% | 2mg |

¥7308.00 | 2022-04-26 | |

| TargetMol Chemicals | TN4327-1mg |

Isosativan |

60102-29-6 | 1mg |

¥ 1920 | 2024-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095329-10mg |

Isosativan |

60102-29-6 | 98% | 10mg |

¥16262.00 | 2024-05-07 | |

| TargetMol Chemicals | TN4327-1 mg |

Isosativan |

60102-29-6 | 98% | 1mg |

¥ 1,920 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4327-1 mg |

Isosativan |

60102-29-6 | 1mg |

¥2035.00 | 2021-09-23 |

Isosativan 関連文献

-

Yunlu Liu,Qian Xiang,Qi Liang,Jianyou Shi,Jun He Food Funct. 2022 13 7448

-

2. Index pages

関連分類

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids 7-O-methylated isoflavonoids

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids O-methylated isoflavonoids 7-O-methylated isoflavonoids

- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone

Isosativanに関する追加情報

Recent Advances in Isosativan (60102-29-6) Research: A Comprehensive Review

Isosativan (CAS: 60102-29-6), a naturally occurring isoflavonoid, has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and medicine. This research briefing aims to synthesize the latest findings on Isosativan, focusing on its pharmacological properties, mechanisms of action, and emerging applications in drug development. The compound, initially isolated from leguminous plants, has demonstrated a range of bioactivities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further investigation.

Recent studies have elucidated the molecular structure of Isosativan (60102-29-6), revealing its unique isoflavonoid backbone with hydroxyl and methoxy substitutions that contribute to its biological activity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize the compound, ensuring high purity and accurate identification in research settings. These structural insights have paved the way for structure-activity relationship (SAR) studies, which are critical for optimizing its therapeutic potential.

One of the most notable advancements in Isosativan research is its potential role in neurodegenerative diseases. In vitro and in vivo studies have demonstrated that Isosativan can modulate key pathways involved in neuroinflammation and oxidative stress, both of which are implicated in conditions like Alzheimer's and Parkinson's diseases. For instance, a 2023 study published in the Journal of Neurochemistry reported that Isosativan significantly reduced reactive oxygen species (ROS) levels in neuronal cells and inhibited the activation of pro-inflammatory cytokines, suggesting a dual mechanism of action that could be harnessed for neuroprotection.

In addition to its neuroprotective effects, Isosativan has shown promise in the field of oncology. Preclinical studies have indicated that the compound can induce apoptosis in certain cancer cell lines, particularly those associated with breast and prostate cancers. Researchers attribute this activity to Isosativan's ability to interfere with cell cycle progression and activate tumor suppressor genes. A recent study in the International Journal of Molecular Sciences highlighted its synergistic effects when combined with conventional chemotherapeutic agents, potentially reducing the required dosage and minimizing side effects.

The pharmacokinetic profile of Isosativan (60102-29-6) has also been a focus of recent research. Despite its promising bioactivities, the compound faces challenges related to bioavailability and metabolic stability. To address these issues, researchers have explored various formulation strategies, including nanoencapsulation and prodrug approaches. A 2024 study in the European Journal of Pharmaceutics and Biopharmaceutics demonstrated that lipid-based nanoparticles could enhance the oral bioavailability of Isosativan by up to 3-fold, marking a significant step toward its clinical translation.

Looking ahead, the future of Isosativan research appears promising, with several ongoing clinical trials aimed at evaluating its safety and efficacy in humans. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of Isosativan-based therapeutics. Furthermore, advances in synthetic biology may enable the large-scale production of Isosativan through microbial fermentation, addressing current limitations associated with its extraction from natural sources.

In conclusion, Isosativan (60102-29-6) represents a compelling case study in the intersection of chemistry, biology, and medicine. Its multifaceted bioactivities, combined with recent technological advancements, position it as a valuable compound for further exploration. As research continues to uncover its full potential, Isosativan may soon transition from the laboratory to the clinic, offering new hope for patients with neurodegenerative diseases, cancer, and other conditions.

60102-29-6 (Isosativan) 関連製品

- 56701-24-7(2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-)

- 531-95-3((-)-(S)-Equol)

- 40614-27-5(4,4-dimethyl-3,4-dihydro-2H-1-benzopyran)

- 2228737-07-1(4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)

- 49617-79-0(Benzene,1,3-diiodo-5-methyl-)

- 6810-26-0(N-Hydroxy-4-aminobiphenyl)

- 1339577-19-3(1-Cyclopropyl-2-(2-methylphenoxy)ethylmethylamine)

- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)

- 2694724-82-6({4-(methanesulfinylmethyl)phenylmethyl}(methyl)amine)

- 134-47-4(AMI-1 free acid)